molecular formula C20H19N3OS B5211742 N-phenyl-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide

N-phenyl-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide

Cat. No.: B5211742
M. Wt: 349.5 g/mol
InChI Key: ZCSRGZQPZJXHHY-UHFFFAOYSA-N
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Description

N-phenyl-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide is a complex organic compound that belongs to the class of phenylpyrimidines These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-phenyl-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . The pathways involved in its mechanism of action include signal transduction and metabolic pathways that are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-phenyl-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-2-18(20(24)23-16-11-7-4-8-12-16)25-19-13-17(21-14-22-19)15-9-5-3-6-10-15/h3-14,18H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSRGZQPZJXHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1)SC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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